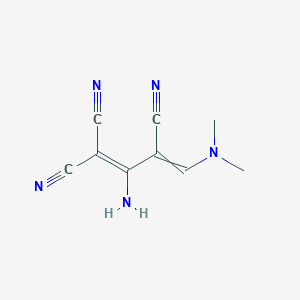

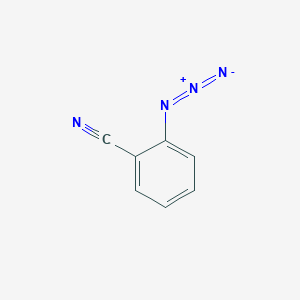

1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3-butadiene derivatives with functional groups is a key theme in these studies. For instance, the free-radical polymerization of 2-triethoxysilyl-1,3-butadiene is investigated, revealing that the bulky substituent at the 2-position significantly affects the polymerization behavior and the microstructure of the resulting polymer . Additionally, the reactions of 1,1-bis(N,N-dimethylamino)-1,3-butadiene with various olefins demonstrate the formation of zwitterions and cycloadducts as competing pathways, which are influenced by temperature and the nature of the reacting olefin .

Molecular Structure Analysis

The molecular structure of these 1,3-butadiene derivatives is crucial in determining their reactivity. The presence of electron-donating or withdrawing groups can lead to different reactivity patterns. For example, the bulky triethoxysilyl group in 2-triethoxysilyl-1,3-butadiene leads to a high 1,4-structure in the resulting polymer, which is different from other silyl-substituted butadienes . The zwitterionic intermediates formed in the reactions of 1,1-bis(N,N-dimethylamino)-1,3-butadiene are also indicative of the unique electronic structure of these molecules .

Chemical Reactions Analysis

The papers describe various chemical reactions involving 1,3-butadiene derivatives. The free-radical polymerization of 2-triethoxysilyl-1,3-butadiene results in a polymer with a high 1,4-structure content . The reactions of 1,1-bis(N,N-dimethylamino)-1,3-butadiene with acrylonitrile and tetracyanoethylene lead to different products, such as cycloadducts and zwitterions, depending on the reaction conditions . Furthermore, the reaction between 1,2-diaza-1,3-butadienes and 3-dimethylaminopropenoates yields a variety of heterocyclic compounds, including pyrrolines, pyrroles, and oxazolines, through nucleophilic attack and subsequent ring closure .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,3-butadiene derivatives are influenced by their molecular structures. The glass transition temperature of the polymer derived from 2-triethoxysilyl-1,3-butadiene is reported to be -78 °C, which is a characteristic important for material applications . The reactivity ratios in copolymerization with styrene and the overall activation energy for polymerization are also determined, providing insight into the polymerization kinetics . The formation of zwitterions and cycloadducts in the reactions of 1,1-bis(N,N-dimethylamino)-1,3-butadiene suggests a complex balance between different reaction pathways, which is governed by the electronic properties of the molecules .

Scientific Research Applications

Solvatochromic Behavior and Theoretical Investigation : A study explored the solvatochromic properties of 2-amino-4-(4-(dimethylamino)phenyl)buta-1,3-diene-1,1,3-tricarbonitrile (AMAPB), revealing its potential as a solvatochromic probe. The influence of solvent polarity on its absorption spectra was investigated, highlighting the compound's interaction with different solvents. This research provides insights into the solute-solvent interactions and the chemical properties of AMAPB, dependent on solvent polarity and hydrogen bonding capability (Elmsheeti et al., 2020).

Polymerization Studies : Another research focused on the polymerization of monomers containing functional silyl groups, including derivatives of 2-[(N,N-dialkylamino)dimethylsilyl]-1,3-butadiene. This study explored the conditions for achieving living polymerization and the structural purity of the polymers obtained, providing valuable information for the synthesis of polymers with predictable molecular weights and specific structural characteristics (Hirao et al., 1998).

Synthesis of Pyrimidines : Research has been conducted on synthesizing pyrimidines from 2-trichloromethyl-4-dimethylamino-1,3-diaza-1,3-butadienes and electron-deficient acetylenes. This study contributes to the field of organic synthesis, demonstrating the potential of this compound in the formation of pyrimidines, which are significant in various chemical and pharmaceutical applications (Guzmán et al., 1992).

Cycloaddition Reactions : Another study investigated the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate, yielding hydroxymethyl cyclohexenone. This research provides insight into the reactivity and potential applications of this compound in cycloaddition reactions, which are fundamental in organic synthesis (Kozmin et al., 2003).

properties

IUPAC Name |

2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c1-14(2)6-8(5-12)9(13)7(3-10)4-11/h6H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERURPZPVDXIKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=C(C#N)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408599 |

Source

|

| Record name | 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- | |

CAS RN |

112556-64-6 |

Source

|

| Record name | 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

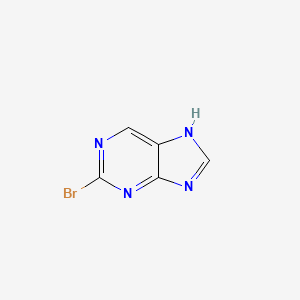

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)